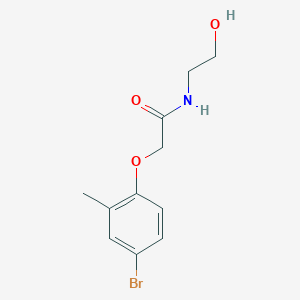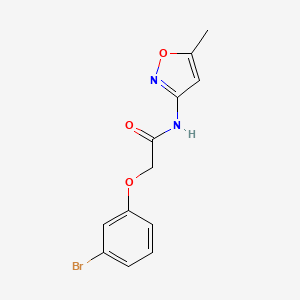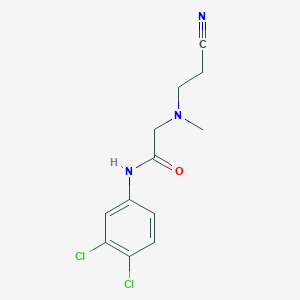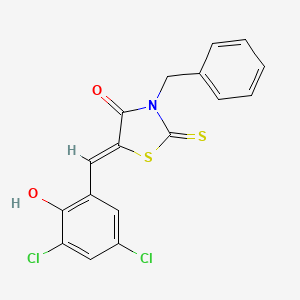
2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide is a chemical compound that is commonly used in scientific research for its unique properties. This compound is synthesized using a specific method and has various applications in the field of pharmacology and biochemistry. In
作用機序
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide involves binding to specific receptors in the body, including the GABA-A receptor. This binding leads to the modulation of receptor activity, resulting in various physiological effects. Additionally, it has been shown to have an effect on certain ion channels and transporters in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide are diverse and depend on the specific receptors and pathways involved. It has been shown to have anxiolytic, sedative, and anticonvulsant effects, as well as potential anti-inflammatory and anti-cancer effects. Additionally, it has been shown to affect various neurotransmitter systems in the body, including GABA, glutamate, and dopamine.
実験室実験の利点と制限
One advantage of using 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide in lab experiments is its high potency and specificity for certain receptors. This allows for precise modulation of receptor activity and investigation of specific pathways. Additionally, its unique chemical structure allows for the development of new drugs with improved efficacy and safety profiles.
One limitation of using 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide in lab experiments is its potential toxicity and side effects. Careful handling and dosing are required to ensure safety and avoid adverse effects. Additionally, its high potency and specificity can make it difficult to study the effects of other drugs or compounds in combination with 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide.
将来の方向性
There are many potential future directions for research involving 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide. One area of interest is the development of new drugs based on its chemical structure and mechanism of action. Additionally, further investigation into its potential therapeutic effects on various diseases, including cancer and neurological disorders, is warranted. Finally, studies investigating its effects on specific neurotransmitter systems and ion channels could lead to a better understanding of its physiological effects and potential therapeutic applications.
合成法
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide involves the reaction of 2-methyl-4-bromo phenol with chloroacetyl chloride, followed by reaction with ethylenediamine. The resulting product is then treated with acetic anhydride to obtain the final compound. This method requires careful handling of the reactants and products to ensure purity and yield.
科学的研究の応用
2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide is commonly used in scientific research for its ability to modulate specific receptors in the body. It has been shown to have potential therapeutic effects on various diseases, including cancer, inflammation, and neurological disorders. Additionally, it has been used in studies to investigate the mechanisms of action of certain drugs and to develop new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-8-6-9(12)2-3-10(8)16-7-11(15)13-4-5-14/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYGEDJXMKBSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-(2-hydroxyethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4985518.png)
![N-(4-bromophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4985532.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4985537.png)
![methyl 4-{[4-(3-{[(2-methoxyethyl)amino]carbonyl}phenoxy)-1-piperidinyl]methyl}benzoate](/img/structure/B4985539.png)
![4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene](/img/structure/B4985542.png)
![2-(4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4985543.png)
![3-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B4985544.png)


![2-[{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]ethanol](/img/structure/B4985553.png)


![4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4985598.png)